molecular formula C16H15NO4 B1372037 2-{[3-(Benzyloxy)phenyl]formamido}acetic acid CAS No. 1211741-22-8

2-{[3-(Benzyloxy)phenyl]formamido}acetic acid

Cat. No.: B1372037
CAS No.: 1211741-22-8
M. Wt: 285.29 g/mol
InChI Key: UNCHSERMWXXZNK-UHFFFAOYSA-N
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Description

2-{[3-(Benzyloxy)phenyl]formamido}acetic acid is a chemical compound with the molecular formula C16H15NO4 and a molecular weight of 285.29 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Benzyloxy)phenyl]formamido}acetic acid typically involves the following steps:

    Formation of the Benzyloxy Group: The initial step involves the formation of the benzyloxy group on the phenyl ring. This can be achieved through the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Formylation: The next step involves the formylation of the benzyloxyphenyl compound. This can be done using formic acid or formyl chloride in the presence of a catalyst.

    Amidation: The final step involves the amidation of the formylated compound with glycine to form this compound. This reaction typically requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Benzyloxy)phenyl]formamido}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The formamido group can be reduced to form an amine derivative.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyloxyphenyl derivatives.

Scientific Research Applications

2-{[3-(Benzyloxy)phenyl]formamido}acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[3-(Benzyloxy)phenyl]formamido}acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with hydrophobic pockets in proteins, while the formamido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[3-(Methoxy)phenyl]formamido}acetic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-{[3-(Ethoxy)phenyl]formamido}acetic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.

    2-{[3-(Propoxy)phenyl]formamido}acetic acid: Similar structure but with a propoxy group instead of a benzyloxy group.

Uniqueness

2-{[3-(Benzyloxy)phenyl]formamido}acetic acid is unique due to the presence of the benzyloxy group, which can enhance its hydrophobic interactions and potentially increase its biological activity compared to similar compounds with different alkoxy groups.

Properties

IUPAC Name

2-[(3-phenylmethoxybenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-15(19)10-17-16(20)13-7-4-8-14(9-13)21-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCHSERMWXXZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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